Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an oxolane ring, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a cyclization reaction involving a suitable diol and an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-(propan-2-yl)-1H-pyrazole-4-carboxylate: Lacks the oxolane ring, which may result in different biological activities.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its reactivity and solubility.
The unique combination of the oxolane ring and the ethyl ester group in this compound distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.
Biological Activity
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₃ |
Molecular Weight | 252.31 g/mol |
CAS Number | 2059938-69-9 |
Structure | Chemical Structure |
The compound features an ethyl ester group, an oxolane ring, and a pyrazole ring, contributing to its unique biological activity profile.
The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various physiological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has been evaluated against several cancer cell lines, showing promising cytotoxic effects:
These values indicate that the compound exhibits significant potency against liver and lung carcinoma cell lines, comparable to established chemotherapeutic agents like cisplatin.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound's structure allows it to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
A comprehensive review of pyrazole derivatives, including this compound, indicates a trend toward developing compounds with enhanced biological activity through structural modifications. For example:
- Structural Modifications : Alterations in the pyrazole ring or substituents can significantly impact biological activity.
- Combination Therapies : The compound may be explored in combination with other therapeutic agents to enhance efficacy against resistant cancer cell lines.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to understand its unique properties better:
Compound Name | Biological Activity |
---|---|
Ethyl 1-(propan-2-yl)-1H-pyrazole-4-carboxylate | Lower anticancer activity |
Methyl ester derivatives | Variability in solubility and reactivity |
The presence of the oxolane ring in this compound distinguishes it from other derivatives, potentially enhancing its biological activity.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 3-(oxolan-2-yl)-1-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-4-17-13(16)10-8-15(9(2)3)14-12(10)11-6-5-7-18-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
JAHIIVHRMYKPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2CCCO2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.